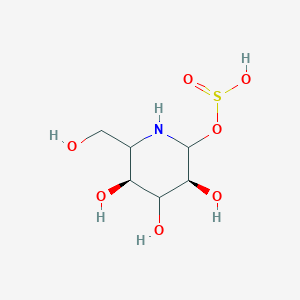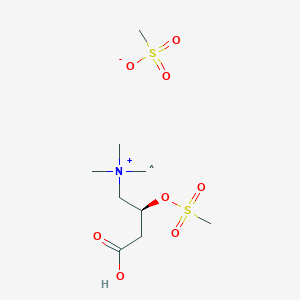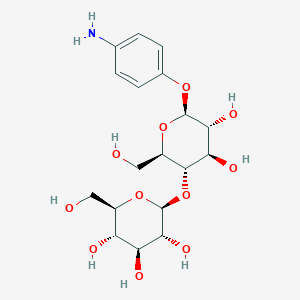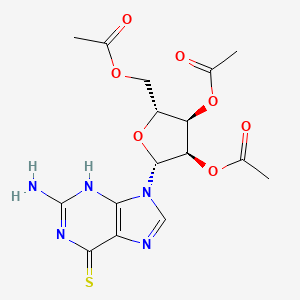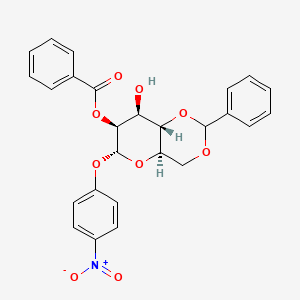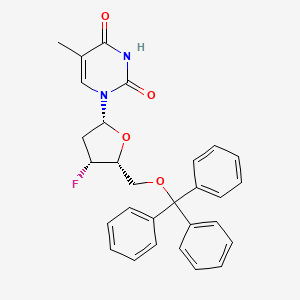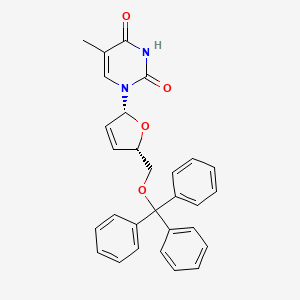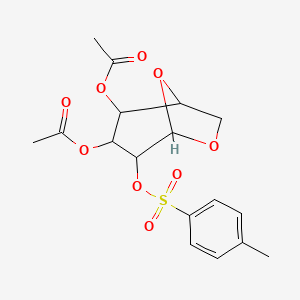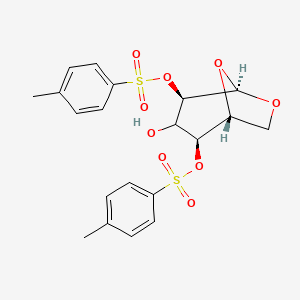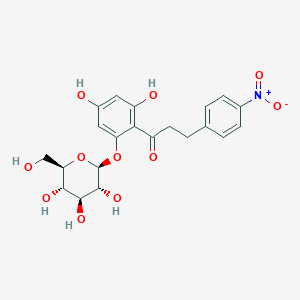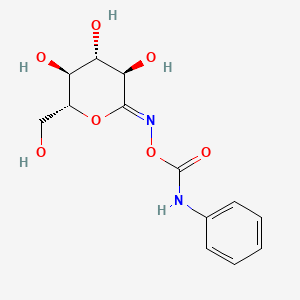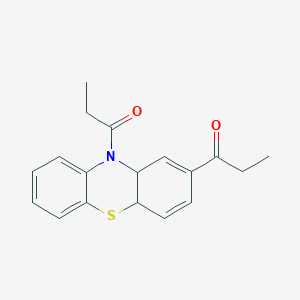![molecular formula C₂₃H₃₆N₂O₈S₂ B1140271 (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester CAS No. 201283-57-0](/img/structure/B1140271.png)
(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of azetidine-2-carboxylic acid derivatives, including those similar to the compound , typically involves multiple steps that highlight the versatility of organic synthesis strategies. For instance, Sajjadi and Lubell (2008) discuss the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which involves regioselective allylation, tosylation, and intramolecular N-alkylation steps, among others (Sajjadi & Lubell, 2008). This process could be analogous to the synthesis pathways for the specified compound, highlighting the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is crucial for their potential biological activity. Azetidines are four-membered nitrogen-containing rings, and their 3D structure is significantly influenced by substitutions at various positions. The stereochemistry (2S,3S,3''S) indicates multiple chiral centers, contributing to the molecule's specific three-dimensional orientation and potentially its interaction with biological targets. Although specific analyses of the compound's molecular structure were not directly found, research on similar molecules underscores the importance of stereochemistry in designing biologically active compounds.
Chemical Reactions and Properties
Azetidine derivatives participate in various chemical reactions, leveraging their reactive azetidine ring and functional groups. For example, azetidine is susceptible to ring-opening reactions, which can be used to introduce new functional groups or extend the molecule's framework. The presence of tert-butoxycarbonyl (Boc) groups suggests that the compound can undergo deprotection reactions under acidic conditions, as illustrated by Li et al. (2006), who demonstrated the mild deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid (Li et al., 2006).
Aplicaciones Científicas De Investigación
Azetidine-2-Carboxylic Acid Derivatives
Azetidine-2-carboxylic acid (Aze) derivatives have been synthesized to study the influence of conformation on peptide activity. These derivatives are designed as chimeras, blending properties of amino acids with azetidines to investigate their biological activities. Such studies are crucial for understanding peptide structure-activity relationships and for developing novel peptide-based therapeutics (Sajjadi & Lubell, 2008).
Synthesis of Enantiopure Azetidine Derivatives
The synthesis of enantiopure azetidine derivatives has been explored for their potential in creating new pharmacophores and building blocks for drug discovery. For example, the stereoselective synthesis of azetidine derivatives can lead to new classes of beta-lactam antibiotics or compounds with significant biological activities. This highlights the importance of azetidine derivatives in medicinal chemistry and drug synthesis processes (Cainelli, Galletti, & Giacomini, 1998).
Application in Medicinal Chemistry
Azetidines are pivotal in the design of heteroatom-activated beta-lactam antibiotics, showcasing their role in combating bacterial infections. The structural manipulation of azetidine derivatives enables the development of compounds with targeted antimicrobial properties, making them valuable tools in addressing antibiotic resistance (Woulfe & Miller, 1985).
Modular Construction of Azetidines
The strain-release-driven homologation of boronic esters has been applied to the modular synthesis of azetidines, an approach that leverages the high ring strain of azabicyclo[1.1.0]butane. This method offers a versatile pathway for synthesizing azetidine derivatives, which are crucial in medicinal chemistry for their potential use in drug development (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Propiedades
IUPAC Name |
tert-butyl (2S)-1-[(3S)-3-[[(3S)-3-acetyloxy-4-methoxy-4-oxobutanethioyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O8S2/c1-13(26)31-16(21(29)30-8)12-17(34)24-14(19(27)32-22(2,3)4)11-18(35)25-10-9-15(25)20(28)33-23(5,6)7/h14-16H,9-12H2,1-8H3,(H,24,34)/t14-,15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPVSDNBRRXKNQ-JYJNAYRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=S)NC(CC(=S)N1CCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=S)N[C@@H](CC(=S)N1CC[C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyaniline](/img/structure/B1140189.png)
![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)
